molecular formula C12H11N3O2 B15294401 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole

5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B15294401
M. Wt: 229.23 g/mol
InChI Key: AAJXIPPFECOLGO-UHFFFAOYSA-N
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Description

5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxadiazole ring, a phenyl group, and an isocyanate functional group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl group or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl ring or oxadiazole ring.

Scientific Research Applications

5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 2-Isocyanato-1,3,5-triisopropylbenzene
  • 2-Isocyanato-1,3-diisopropylbenzene

Comparison: Compared to similar compounds, 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile oxide

InChI

InChI=1S/C12H11N3O2/c1-12(2,8-13-16)11-14-10(15-17-11)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

AAJXIPPFECOLGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#[N+][O-])C1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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